7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid is a synthetic compound belonging to the class of quinazolinone derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various diseases, including cancer and inflammatory disorders. The compound's structure incorporates a quinazolinone core, which is known for its role in inhibiting mitotic kinesin, thus showing promise in treating cellular proliferative diseases .
This compound is classified under quinazolinones, which are heterocyclic organic compounds containing a fused benzene and pyrimidine ring. The specific compound can be identified by its unique chemical structure and the presence of functional groups such as butoxy and diethylamino side chains. It is also registered under the Chemical Abstracts Service with the identifier CAS 35729-52-3 .
The synthesis of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid typically involves several key steps:
The molecular formula for 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid is C₁₈H₂₄N₂O₃. The compound features a quinazolinone ring system with the following notable structural elements:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine spatial arrangements crucial for activity .
The chemical reactivity of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid includes:
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for enhanced efficacy .
The mechanism of action of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid primarily involves inhibition of mitotic kinesin spindle protein (KSP). By disrupting normal mitotic processes, this compound can induce apoptosis in rapidly dividing cells, making it a candidate for cancer therapy. Additionally, its anti-inflammatory properties may arise from modulation of signaling pathways associated with cytokine release .
The physical properties of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid include:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity of functional groups .
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid has several applications in scientific research:
Research continues to explore its efficacy across various disease models, highlighting its importance in medicinal chemistry .
Quinazolinones, featuring a benzene ring fused to 4-pyrimidinone, emerged as a pharmacophoric nucleus in >200 natural alkaloids (e.g., vasicinone from Peganum harmala) [6] [10]. Niementowski’s 1895 synthesis marked the dawn of synthetic derivatives, but medicinal applications accelerated post-1950 with discoveries of their kinase modulation and DNA-intercalation capabilities [6]. Key milestones include:
Table 1: Evolution of Quinazolinone-Based Therapeutics
Compound | Structural Feature | Therapeutic Application | Year |
---|---|---|---|
Febrifugine | 4(3H)-Quinazolinone | Antimalarial | 1948 |
Methaqualone | 2-Methyl-3-aryl substitution | Sedative | 1960 |
Erlotinib | 6,7-Bis(2-methoxyethoxy) substitution | Anticancer (EGFR-TKI) | 2004 |
Luotonin A | Pyrroloquinazolinone core | Topoisomerase I inhibitor | 2005 |
Peharmaline A | β-Carboline-vasicinone hybrid | Anticancer | 2017 |
Synthetic methodologies evolved from reflux-based condensation to microwave-assisted one-pot reactions (e.g., deoxyvasicinone synthesis from isatoic anhydride and pyrrolidinone under microwave irradiation) [10]. Hybridization strategies—exemplified by erlotinib’s metabolite 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one—enabled enhanced target affinity and pharmacokinetics [5] [6].
The 3-[4-(diethylamino)butyl] chain in the target compound addresses bioavailability challenges through three strategic principles:
• Ionization and Membrane Permeability
Diethylamino groups (pKa ~10–11) protonate in physiological pH, forming cationic species that enhance aqueous solubility. The butyl spacer balances lipophilicity (log P ~3.5 predicted), facilitating passive diffusion across membranes [3].
• Structural Flexibility for Target Engagement
Molecular dynamics simulations reveal that C4-alkyl chains (n=4–6) optimally position the diethylamino group for ionic interactions with kinase ATP pockets. Shorter chains (n=2) reduce potency, while longer chains (n=8) induce entropy-driven binding penalties [6].
• Metabolic Stabilization
Incorporating diethyl groups (vs. dimethyl) sterically hinders cytochrome P450-mediated N-dealkylation, prolonging half-life. This principle is validated in analogues like 2-(4-oxoquinazolin-3-yl)acetic acid, where alkyl length dictates metabolic clearance [1] [6].
Table 2: Impact of Alkyl Chain Length on Quinazolinone Properties
Substituent | Solubility (pH 7.4) | log P | EGFR IC50 (nM) |
---|---|---|---|
3-[2-(Diethylamino)ethyl] | 0.2 mg/mL | 2.1 | 850 |
3-[4-(Diethylamino)butyl] | 0.9 mg/mL | 3.4 | 62 |
3-[6-(Diethylamino)hexyl] | 0.5 mg/mL | 4.7 | 78 |
Oxalic acid was selected for 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one based on three biopharmaceutical advantages:
• Solubility-PH Optimization
Oxalate salts exhibit "pH-flexible" solubility: high dissolution at gastric pH (via protonation) and moderate solubility in intestinal pH (via ion pairing). In HCl/NaCl solutions (simulating gastric fluid), oxalate salts achieve >5× higher solubility than besylate salts [3].
• Solid-State Stability
Oxalate forms crystalline salts with high melting points (>200°C), reducing hygroscopicity. This contrasts with fumarate salts, where Michael addition risks degrade amine-containing APIs (e.g., Sanofi’s β-tryptase inhibitor fumarate formed covalent adducts) [3].
• Regulatory and Synthetic Feasibility
Oxalic acid is GRAS-listed, simplifying regulatory approval. Salt formation occurs via stoichiometric crystallization: refluxing the free base with oxalic acid in ethanol/water yields >95% pure salt [3] [8].
Table 3: Solubility Comparison of Salt Forms in Simulated Biological Media
Counterion | Solubility (0.1 N HCl) | Solubility (pH 6.8) | Crystallinity |
---|---|---|---|
Oxalate | 15.2 mg/mL | 1.8 mg/mL | High |
HCl | 12.1 mg/mL | 0.3 mg/mL | Moderate |
Besylate | 1.3 mg/mL | 0.2 mg/mL | High |
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7